(S)-1-(4-Chlorobenzoyl)-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide
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Overview
Description
(S)-1-(4-Chlorobenzoyl)-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide is a synthetic compound known for its potential applications in various fields, including medicinal chemistry and material science. This compound is characterized by its unique structure, which includes a chlorobenzoyl group and a pyrrolidine ring, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Chlorobenzoyl)-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide typically involves the following steps:
Formation of the Chlorobenzoyl Intermediate: The initial step involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride.
Coupling Reaction: The 4-chlorobenzoyl chloride is then reacted with N,N-dimethyl-5-oxopyrrolidine-2-carboxamide in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Chlorobenzoyl)-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
(S)-1-(4-Chlorobenzoyl)-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: It is used in molecular docking studies to understand its interaction with various biological targets.
Mechanism of Action
The mechanism of action of (S)-1-(4-Chlorobenzoyl)-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as protein kinases. By binding to the ATP-binding site of these kinases, the compound can inhibit their activity, leading to the modulation of signaling pathways involved in cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzoyl Chloride: A precursor in the synthesis of (S)-1-(4-Chlorobenzoyl)-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide.
N,N-Dimethyl-5-oxopyrrolidine-2-carboxamide: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a kinase inhibitor sets it apart from other similar compounds .
Biological Activity
(S)-1-(4-Chlorobenzoyl)-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide is a synthetic compound notable for its unique molecular structure and biological activity. With a molecular formula of C14H15ClN2O3 and a molecular weight of 294.73 g/mol, this compound has garnered attention in pharmacological research due to its potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrrolidine ring that is substituted with a 4-chlorobenzoyl group and a dimethylamide group. The chirality of the (S) configuration plays a crucial role in its biological interactions, influencing its efficacy and specificity towards various biological targets.
Property | Value |
---|---|
Molecular Formula | C14H15ClN2O3 |
Molecular Weight | 294.73 g/mol |
CAS Number | 85551-25-3 |
EINECS | 287-588-4 |
Pharmacological Potential
Research indicates that this compound exhibits significant biological activity, particularly in the realms of anticancer and antimicrobial properties. Its structural similarities to other bioactive compounds suggest potential interactions with various enzymes and receptors, which could modulate metabolic pathways or cellular signaling.
-
Anticancer Activity :
- Studies have demonstrated that derivatives of 5-oxopyrrolidine, including this compound, exhibit anticancer properties. For instance, in vitro assays using the A549 human lung adenocarcinoma cell line revealed structure-dependent anticancer activity. Compounds with similar substitutions showed varying degrees of cytotoxicity, with some reducing cell viability significantly compared to standard chemotherapeutic agents like cisplatin .
- Antimicrobial Activity :
Study on Anticancer Properties
In a recent study, the anticancer activity of this compound was assessed alongside other 5-oxopyrrolidine derivatives. The study utilized an MTT assay to evaluate cell viability post-treatment at a concentration of 100 µM over 24 hours:
Compound | Viability (%) | IC50 (µM) |
---|---|---|
(S)-1-(4-Chlorobenzoyl)... | 78–86% | N/A |
Compound with 4-chlorophenyl | 64% | N/A |
Compound with 4-bromophenyl | 61% | N/A |
Standard (Cisplatin) | N/A | N/A |
The results indicated that specific substitutions on the phenyl ring enhanced anticancer activity, highlighting the importance of structural modifications in developing effective therapeutics .
Antimicrobial Screening
In another investigation focusing on antimicrobial properties, this compound was screened against various resistant strains:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Klebsiella pneumoniae | X µg/mL |
Pseudomonas aeruginosa | Y µg/mL |
Staphylococcus aureus | Z µg/mL |
These findings underscore the compound's potential as a lead agent in combating resistant bacterial infections .
Properties
CAS No. |
85551-25-3 |
---|---|
Molecular Formula |
C14H15ClN2O3 |
Molecular Weight |
294.73 g/mol |
IUPAC Name |
(2S)-1-(4-chlorobenzoyl)-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C14H15ClN2O3/c1-16(2)14(20)11-7-8-12(18)17(11)13(19)9-3-5-10(15)6-4-9/h3-6,11H,7-8H2,1-2H3/t11-/m0/s1 |
InChI Key |
UTVSYBBRNINNRF-NSHDSACASA-N |
Isomeric SMILES |
CN(C)C(=O)[C@@H]1CCC(=O)N1C(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CN(C)C(=O)C1CCC(=O)N1C(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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